REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2[N:7]=[CH:8][NH:9][C:10](=O)[C:5]=2[S:4][CH:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Br:1][C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([Cl:14])[C:5]=2[S:4][CH:3]=1
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Name
|
|
Quantity
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5.9 g
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Type
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reactant
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Smiles
|
BrC1=CSC2=C1N=CNC2=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling down to room temperature
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Type
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CONCENTRATION
|
Details
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the remaining POCl3 was concentrated
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Type
|
ADDITION
|
Details
|
added to ice water
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Type
|
CUSTOM
|
Details
|
to obtain a solid
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Type
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WASH
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Details
|
The solid was washed with sat. NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with N2 gas
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |